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A comprehensive guide for researchers, scientists, and drug development professionals
assessing the long-term therapeutic stability of Cabenuva (cabotegravir/rilpivirine) in
comparison to alternative long-acting antiretroviral therapies. This document provides a
detailed overview of the long-term efficacy and chemical stability of Cabenuva, with
comparative data for other long-acting injectable HIV-1 treatments, Sunlenca (lenacapavir) and
Trogarzo (ibalizumab), as well as the widely used daily oral alternative, Biktarvy.

Executive Summary

Cabenuva, a long-acting injectable suspension of cabotegravir and rilpivirine, has
demonstrated sustained virologic suppression for up to five years in clinical trials, establishing
its long-term therapeutic stability. This guide presents a comparative analysis of Cabenuva's
long-term efficacy and chemical stability against other long-acting antiretroviral agents and a
standard oral regimen. The data is intended to provide researchers and drug development
professionals with a comprehensive resource for evaluating the performance of these
therapies.

Mechanism of Action

Cabenuva combines two antiretroviral drugs with distinct mechanisms of action to achieve
sustained viral suppression.[1]

o Cabotegravir: An integrase strand transfer inhibitor (INSTI) that blocks the HIV integrase
enzyme, preventing the virus from inserting its DNA into the host cell's genome.[2]
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« Rilpivirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) that inhibits the HIV
reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.[3]

This dual-pronged attack on the HIV replication cycle contributes to the high barrier to
resistance and long-term efficacy of the regimen.

Long-Term Efficacy Comparison

Clinical trial data has consistently demonstrated the long-term efficacy of Cabenuva in
maintaining virologic suppression in adults with HIV-1 infection. The following tables summarize
key long-term efficacy data for Cabenuva and its comparators.
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Table 1: Long-Term
Efficacy of
Cabenuva
(cabotegravir/rilpiviri
ne) in Clinical Trials

Trial Duration Primary Endpoint Key Finding
88% of participants
receiving the every-
) ) ) two-month regimen
Virologic suppression o
and 74% receiving the
LATTE-2 5 years (HIV-1 RNA <50 )
) once-monthly regimen
copies/mL) ) )
remained virally
suppressed at five
years.
Dosing every 8 weeks
o was non-inferior to
Non-inferiority of ]
dosing every 4 weeks
ATLAS-2M 152 weeks every-8-week vs. ) o
] in maintaining
every-4-week dosing ] ] )
virologic suppression.
[4]
Cabotegravir and
Non-inferiority to daily  rilpivirine were non-
oral inferior to the daily
FLAIR 96 weeks _ _ _ _
dolutegravir/abacavir/l ~ oral regimen in
amivudine maintaining virologic
suppression.
Cabenuva was as
o ] effective as Biktarvy at
Non-inferiority to daily )
SOLAR 12 months suppressing HIV-1

oral Biktarvy

viral load to <50

copies/mL.
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Table 2: Long-Term
Efficacy of
Alternative Long-
Acting Injectable
Antiretrovirals

Drug

Trial

Duration

Key Finding

Sunlenca

(lenacapavir)

CAPELLA

2 years

Lenacapauvir,
administered every six
months, demonstrated
sustained virologic
suppression in heavily
treatment-experienced
individuals with multi-
drug resistant HIV.[5]

[6]

Trogarzo (ibalizumab)

TMB-301

96 weeks

Ibalizumab,
administered every
two weeks,

maintained virologic
suppression in heavily
treatment-experienced
adults with multidrug-
resistant HIV-1.[7]

Long-Term Chemical Stability

The long-term stability of the injectable suspension is critical for ensuring consistent drug

delivery and efficacy.

Cabenuva (cabotegravir and rilpivirine)

The individual components of Cabenuva have different storage requirements. When co-

packaged, the storage is dictated by the more temperature-sensitive component, rilpivirine.[8]
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o Cabotegravir Injectable Suspension: Recommended storage is at 1°C to 30°C (33.8°F to
86°F).[8]

« Rilpivirine Injectable Suspension: Recommended storage is in a refrigerator at 2°C to 8°C
(35.6°F to 46.4°F).[8]

Once drawn into a syringe, both components should be administered as soon as possible but
can remain at room temperature for up to 2 hours.[8] Rilpivirine can be at room temperature in
the vial for up to 6 hours before use.[9] Studies have shown that with the exception of heat, UV,
and neutral environments, significant degradation of both drugs occurs in acidic, basic, and
oxidative conditions.[10]

Alternative Long-Acting Injectables

Detailed, publicly available long-term chemical stability data for Sunlenca and Trogarzo is
limited. However, their prescribing information provides storage and handling guidelines.

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for a comprehensive understanding
of the long-term efficacy data.

ATLAS-2M Study Protocol

The ATLAS-2M study was a Phase llIb, randomized, open-label, active-controlled, multicenter,
parallel-group, non-inferiority study.[11][12]

» Objective: To evaluate the efficacy, safety, and tolerability of long-acting cabotegravir plus
long-acting rilpivirine administered every 8 weeks compared to every 4 weeks in virologically
suppressed HIV-1 infected adults.[11]

o Participants: 1045 treatment-experienced adults with HIV-1 who were virologically
suppressed.[12]

o Randomization: Participants were randomly assigned in a 1:1 ratio to receive either the
every-8-week or every-4-week dosing regimen.[12]
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e Primary Endpoint: The proportion of participants with plasma HIV-1 RNA =50 copies/mL at
Week 48, with a non-inferiority margin of 4%.[12]

FLAIR Study Protocol

The FLAIR (First Long-Acting Injectable Regimen) study was a Phase Ill, multicenter,
randomized, controlled, open, parallel-group trial.[13]

o Objective: To assess whether a long-acting injectable regimen of cabotegravir and rilpivirine
is superior to a standard-of-care daily oral regimen (dolutegravir/abacavir/lamivudine) in
terms of progression-free survival in previously untreated CLL patients.[13]

o Participants: 754 participants with previously untreated Chronic Lymphocytic Leukemia
(CLL).[14]

o Randomization: Participants were randomized on a 1:1 basis to receive either the long-
acting injectable regimen or the standard daily oral therapy.[13]

e Primary Endpoint: Progression-free survival according to the International Workshop on CLL
(IWCLL) criteria.[13]

Visualizations
Signaling Pathway: Cabenuva's Mechanism of Action

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33308425/
https://pubmed.ncbi.nlm.nih.gov/28830517/
https://pubmed.ncbi.nlm.nih.gov/28830517/
https://www.researchgate.net/publication/319237369_Assessment_of_ibrutinib_plus_rituximab_in_front-line_CLL_FLAIR_trial_Study_protocol_for_a_phase_III_randomised_controlled_trial
https://pubmed.ncbi.nlm.nih.gov/28830517/
https://pubmed.ncbi.nlm.nih.gov/28830517/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

HIV Replication Cycle
Reverse_z _ o
HIV RNA TS Integration_p, | |tegrated HIV DNA |— Replication & Assembl New HIV Virions
==

Cabenuva Action
|

Inhibits

I
|
|
I
|
|
|
I
i
Rilpivirine (NNRTI) |
I
I
I
I
I
I
I
I
I
|

Inhibits

Click to download full resolution via product page

Caption: Dual inhibition of HIV replication by Cabenuva.

Experimental Workflow: ATLAS-2M Trial Design
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Caption: Randomized, parallel-group design of the ATLAS-2M study.

Logical Relationship: Comparison of Long-Acting HIV
Treatments
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Caption: Key characteristics of available long-acting HIV-1 treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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